Cas no 61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one)

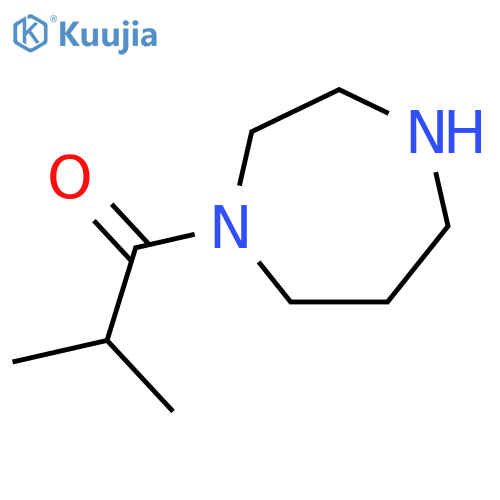

61903-15-9 structure

商品名:1-(1,4-diazepan-1-yl)-2-methylpropan-1-one

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-1-oxopropyl)-

- 1-(1,4-diazepan-1-yl)-2-methylpropan-1-one

- MFCD09045730

- 61903-15-9

- AKOS000129643

- DTXSID40588236

- Z239093084

- EN300-67272

- SCHEMBL10157078

-

- MDL: MFCD09045730

- インチ: InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3

- InChIKey: ZHQHWBADDPLOQE-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(=O)N1CCCNCC1

計算された属性

- せいみつぶんしりょう: 170.14204

- どういたいしつりょう: 170.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- PSA: 32.34

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67272-1.0g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95.0% | 1.0g |

$314.0 | 2025-02-20 | |

| Chemenu | CM389291-5g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Enamine | EN300-67272-0.5g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95.0% | 0.5g |

$218.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-5G |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95% | 5g |

¥ 4,507.00 | 2023-03-19 | |

| TRC | D423430-50mg |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-67272-2.5g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95.0% | 2.5g |

$614.0 | 2025-02-20 | |

| 1PlusChem | 1P00JVW0-50mg |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95% | 50mg |

$118.00 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195134-1g |

1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 98% | 1g |

¥2479.00 | 2024-05-06 | |

| Aaron | AR00JW4C-2.5g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95% | 2.5g |

$870.00 | 2025-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15686-1g |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one |

61903-15-9 | 95% | 1g |

¥1606.0 | 2024-04-18 |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

61903-15-9 (1-(1,4-diazepan-1-yl)-2-methylpropan-1-one) 関連製品

- 155295-47-9(2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one)

- 71260-16-7(2-methyl-1-(piperazin-1-yl)propan-1-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 68551-17-7(Isoalkanes, C10-13)

- 506-17-2(cis-Vaccenic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61903-15-9)1-(1,4-diazepan-1-yl)-2-methylpropan-1-one

清らかである:99%

はかる:1g

価格 ($):199.0